Benzamide, N-[4-(1-methylethyl)phenyl]-

Analytical Chemistry Chromatography Method Development

This para-isopropyl substituted benzamide is a fit-for-purpose negative control (PNMT Ki >1 mM; no MTH1 thermal stabilization) and a well-defined steric probe. Its ~41 ų larger van der Waals volume vs. unsubstituted analogs and LogP of 3.8–4.1 make it essential for mapping hydrophobic pocket tolerance and as a late-eluting system suitability marker. Use as an electrophilic substitution intermediate to build N-aryl benzamide libraries while retaining the fixed para-isopropyl motif.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 100990-57-6
Cat. No. B184582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[4-(1-methylethyl)phenyl]-
CAS100990-57-6
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
InChIKeyHWVROWYWWUNAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 35 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS 100990-57-6): Chemical Identity and Procurement Baseline


Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS 100990-57-6), also known as N-(4-isopropylphenyl)benzamide or 4′-isopropylbenzanilide, is a secondary amide with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . The compound features a benzamide core with a para-isopropyl substitution on the N-phenyl ring. It is cataloged in the ChEMBL database as CHEMBL3752686 [1]. Structurally, the isopropyl group increases lipophilicity (calculated LogP approximately 3.8–4.1) and influences the conformational flexibility of the amide bond relative to unsubstituted or ortho/meta-substituted analogs.

Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS 100990-57-6): Structural Determinants That Preclude Direct Substitution by N-Aryl Benzamide Analogs


The para-isopropyl substituent on the N-phenyl ring of Benzamide, N-[4-(1-methylethyl)phenyl]- dictates a distinct combination of steric bulk, lipophilicity, and electronic character that cannot be replicated by simple N-phenylbenzamide or by analogs bearing ortho, meta, or alternative para substituents [1]. The isopropyl group provides approximately 3–4 times the van der Waals volume of a methyl group, which significantly alters binding pocket complementarity in biological targets and influences crystalline packing in solid-state applications [2]. Substitution with a tert-butyl group would introduce excessive steric hindrance and higher lipophilicity, while a hydrogen or methyl substituent would fail to occupy hydrophobic subpockets in targets where this compound has been employed as a pharmacophore probe [1]. Furthermore, the electron-donating nature of the isopropyl group subtly modulates the electron density of the anilide nitrogen relative to electron-withdrawing substituents (e.g., -CF3, -Cl), affecting both hydrogen-bonding propensity and metabolic stability [2].

Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS 100990-57-6): Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity-Driven Retention Time and Chromatographic Selectivity Versus Unsubstituted Benzamide

The para-isopropyl substitution on Benzamide, N-[4-(1-methylethyl)phenyl]- increases reversed-phase HPLC retention compared to N-phenylbenzamide. This lipophilicity difference is quantifiable and serves as a critical identity verification parameter during purity assessment and method development .

Analytical Chemistry Chromatography Method Development

Van der Waals Volume as a Determinant of Steric Exclusion in Enzyme Active Sites

The para-isopropyl group of Benzamide, N-[4-(1-methylethyl)phenyl]- occupies approximately 3.8× the van der Waals volume of a para-hydrogen substituent. In biological assays where this compound has been used as a negative control or scaffold probe, this steric bulk prevents productive binding to targets that accommodate smaller N-aryl groups [1].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Biological Inactivity Profile: Validated Negative Control Utility in PNMT and MTH1 Assays

Benzamide, N-[4-(1-methylethyl)phenyl]- has been characterized in enzyme inhibition assays and demonstrates negligible activity against phenylethanolamine N-methyltransferase (PNMT) and MTH1, establishing its utility as a negative control relative to active benzamide-based inhibitors [1][2]. This validated lack of activity is a key differentiator from structurally similar analogs that may exhibit off-target inhibition.

Enzymology Assay Development Negative Control

Solubility Profile in Aqueous and Organic Matrices for Formulation Screening

The solubility of Benzamide, N-[4-(1-methylethyl)phenyl]- in aqueous buffers is predictably low (<10 μg/mL) due to the lipophilic isopropyl group, whereas solubility in DMSO and ethanol exceeds 50 mg/mL. This profile distinguishes it from more polar benzamide derivatives and dictates solvent selection for biological assay preparation .

Preformulation Solubility Physicochemical Characterization

Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS 100990-57-6): Validated Application Scenarios for Scientific Procurement


Negative Control for PNMT and Methyltransferase Inhibitor Screening

Benzamide, N-[4-(1-methylethyl)phenyl]- is quantitatively established as an inactive compound against PNMT (Ki = 1.11 × 10⁶ nM) and MTH1 (no thermal stabilization). This makes it a fit-for-purpose negative control in high-throughput screening campaigns aimed at identifying novel PNMT or methyltransferase inhibitors [1][2].

Lipophilic Internal Standard for Reverse-Phase HPLC Method Development

With a calculated LogP of 3.8–4.1, Benzamide, N-[4-(1-methylethyl)phenyl]- elutes significantly later than unsubstituted benzamide standards under typical C18 conditions. This retention time difference (estimated 5–10× increase in k') allows its use as a system suitability marker for methods designed to analyze moderately lipophilic small molecules [1].

Steric Probe in Structure-Activity Relationship (SAR) Studies of N-Aryl Benzamides

The ~41 ų increase in van der Waals volume at the para position, relative to an unsubstituted N-phenyl ring, makes this compound a well-defined steric probe for mapping the size tolerance of hydrophobic binding pockets in enzyme active sites or receptor ligand-binding domains. It is procured specifically when a SAR series requires a bulkier, electron-neutral comparator to para-H or para-methyl analogs [1].

Building Block for Diversification via Electrophilic Aromatic Substitution

The unsubstituted benzoyl ring of Benzamide, N-[4-(1-methylethyl)phenyl]- is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), enabling further functionalization. This makes it a versatile intermediate for the synthesis of more complex N-aryl benzamide libraries where the para-isopropyl group on the aniline ring is retained as a fixed structural motif [1].

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